4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide
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Overview
Description
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The exact mode of action of this compound would need to be determined experimentally.
Biochemical Pathways
Without specific information on the targets and mode of action of the compound, it’s difficult to determine the exact biochemical pathways that would be affected. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
Preparation Methods
The synthesis of 4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with the indole core.
Acetylation and Carboxamide Formation: The final steps involve acetylation of the indole nitrogen and formation of the carboxamide group through reactions with acetic anhydride and appropriate carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide has been investigated for various scientific research applications, including:
Comparison with Similar Compounds
4-acetyl-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide can be compared with other indole derivatives, such as:
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.
1-(benzylsulfonyl)-4-(3-fluorobenzyl)piperazine: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its diverse biological activities.
Properties
IUPAC Name |
4-acetyl-N-(1-ethylindol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-19-12-15(14-6-4-5-7-16(14)19)18-17(23)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSQEFOYBTJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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